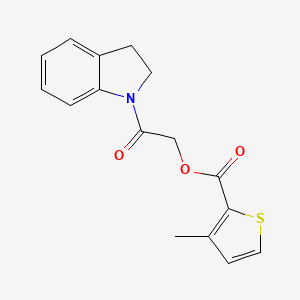
2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 3-methylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 3-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C16H15NO3S and its molecular weight is 301.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 3-methylthiophene-2-carboxylate has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, anticancer effects, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C14H15N1O3S with a molecular weight of approximately 273.34 g/mol. The structure features an indole moiety, which is known for its diverse biological activities, and a thiophene ring that may contribute to its pharmacological profile.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of indole and thiophene, including the compound , exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In a study evaluating related compounds, the indole derivatives displayed minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics like ampicillin and streptomycin .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 3k | Staphylococcus aureus (MRSA) | ≤ 1 |
| 3k | Escherichia coli | >10 |
The most potent derivatives had MIC values in the range of 0.004−0.03 mg/mL against various bacterial strains, indicating strong antibacterial activity .
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Research has indicated that indole derivatives can inhibit cancer cell proliferation through various mechanisms:
- Mechanisms of Action : Indole-based compounds interact with cellular pathways involved in apoptosis and cell cycle regulation. For example, modifications at specific positions on the indole ring have been shown to enhance cytotoxicity against cancer cell lines such as Jurkat and HT29 .
Case Study: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that substituents on the indole core significantly influence biological activity. For instance:
- Halogen Substituents : The introduction of halogenated groups at specific positions on the indole ring improved binding affinity to targets involved in cancer progression.
| Substituent Position | Activity Improvement |
|---|---|
| C3 (long chain) | 5.3-fold increase |
| C6 (halogenated) | Enhanced inhibition |
These modifications led to compounds with IC50 values as low as 0.13μM, showcasing their potential as therapeutic agents against cancer .
Propriétés
IUPAC Name |
[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-11-7-9-21-15(11)16(19)20-10-14(18)17-8-6-12-4-2-3-5-13(12)17/h2-5,7,9H,6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTAYCWMMUMUPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OCC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














